molecular formula C15H13ClO2 B183192 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone CAS No. 61035-74-3

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Cat. No.: B183192
CAS No.: 61035-74-3
M. Wt: 260.71 g/mol
InChI Key: FSWVMYKVMVKHDH-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone is an organic compound with the molecular formula C15H13ClO2 It is characterized by the presence of a chlorobenzyl group attached to a phenyl ring through an ether linkage, and an ethanone group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with phenol to form 4-(4-chlorobenzyl)phenol, followed by the reaction of this intermediate with acetyl chloride to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage, and an acid catalyst such as hydrochloric acid for the acetylation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents, as well as precise control of temperature and pressure, are critical factors in ensuring the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}acetic acid.

    Reduction: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorobenzyl group and the ethanone moiety may contribute to its binding affinity and specificity for these targets, resulting in various biological effects.

Comparison with Similar Compounds

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone can be compared with other similar compounds, such as:

    1-{4-[(4-Bromobenzyl)oxy]phenyl}ethanone: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    1-{4-[(4-Fluorobenzyl)oxy]phenyl}ethanone: Contains a fluorine atom, which can influence its chemical properties and interactions with molecular targets.

    1-{4-[(4-Methylbenzyl)oxy]phenyl}ethanone: The presence of a methyl group instead of chlorine can alter its physical and chemical characteristics.

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWVMYKVMVKHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342307
Record name 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61035-74-3
Record name 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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